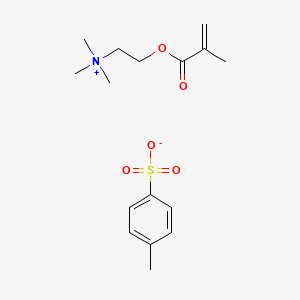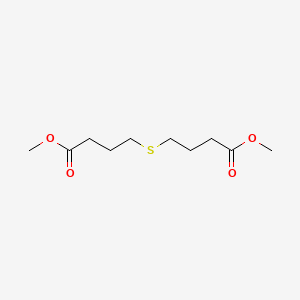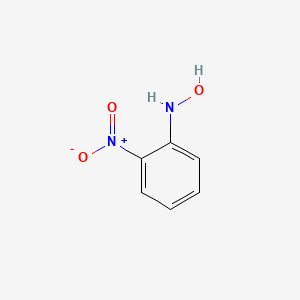
Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 281-233-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. This compound is known for its role as a radical initiator in polymerization processes, making it a crucial component in the production of polymers and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine: This step produces the intermediate compound, which is then further processed.
Purification: The intermediate compound is purified to remove any impurities and by-products.
Final Reaction: The purified intermediate is subjected to further reaction conditions to yield 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors and precise control of reaction parameters. The process is optimized to maximize yield and minimize waste. Key steps include:
Raw Material Handling: Ensuring the quality and purity of acetone cyanohydrin and hydrazine.
Reaction Control: Maintaining optimal temperature, pressure, and reaction time to achieve high conversion rates.
Product Isolation: Efficient separation and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes radical decomposition reactions. Upon heating, it decomposes to form free radicals, which can initiate various polymerization reactions.
Common Reagents and Conditions
Reagents: The compound itself acts as a radical initiator.
Conditions: Elevated temperatures are typically required to induce decomposition and radical formation.
Major Products
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are free radicals, which then participate in the polymerization of monomers to form polymers.
Applications De Recherche Scientifique
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some key applications include:
Polymer Chemistry: Used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile and polystyrene.
Biological Studies: Employed in studies involving radical-induced processes and mechanisms.
Material Science: Utilized in the development of new materials with specific properties, such as hydrogels and nanocomposites.
Industrial Applications: Applied in the production of plastics, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The process can be summarized as follows:
Decomposition: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form two free radicals.
Initiation: The free radicals react with monomer molecules, creating active sites for polymerization.
Propagation: The active sites continue to react with additional monomer molecules, leading to the growth of polymer chains.
Termination: The polymerization process is terminated when two free radicals combine, or when a radical reacts with an inhibitor.
Comparaison Avec Des Composés Similaires
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a radical initiator and its ability to decompose at relatively low temperatures. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures compared to 2,2’-azobis(2-methylpropionitrile).
2,2’-azobis(2,4-dimethylvaleronitrile): A similar compound with a slightly different structure, used in specific polymerization processes.
Di-tert-butyl Peroxide: A radical initiator with different decomposition characteristics and applications.
Propriétés
Numéro CAS |
83898-25-3 |
|---|---|
Formule moléculaire |
C27H29NO4S |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
benzyl 3-methyl-1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C27H29NO4S/c1-21-13-15-25(16-14-21)33(30,31)28-18-17-27(22(2)19-28,24-11-7-4-8-12-24)26(29)32-20-23-9-5-3-6-10-23/h3-16,22H,17-20H2,1-2H3 |
Clé InChI |
BKRKRKJVVVDWKX-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)










